molecular formula C24H48N2O2 B14566369 N,N'-(Ethane-1,2-diyl)bis(N-methyldecanamide) CAS No. 61797-20-4

N,N'-(Ethane-1,2-diyl)bis(N-methyldecanamide)

Cat. No.: B14566369
CAS No.: 61797-20-4
M. Wt: 396.6 g/mol
InChI Key: JUHMTIGXDRFZAG-UHFFFAOYSA-N
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Description

N,N’-(Ethane-1,2-diyl)bis(N-methyldecanamide) is a synthetic organic compound characterized by its unique structure, which includes two N-methyldecanamide groups connected by an ethane-1,2-diyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Ethane-1,2-diyl)bis(N-methyldecanamide) typically involves the reaction of ethane-1,2-diamine with N-methyldecanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of N,N’-(Ethane-1,2-diyl)bis(N-methyldecanamide) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Ethane-1,2-diyl)bis(N-methyldecanamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted amides or esters.

Scientific Research Applications

N,N’-(Ethane-1,2-diyl)bis(N-methyldecanamide) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(N-methyldecanamide) involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(Ethane-1,2-diyl)bis(N-methylformamide)
  • N,N’-(Ethane-1,2-diyl)bis(N-cyclohexylformamide)
  • N,N’-(Ethane-1,2-diyl)bis(benzamides)

Uniqueness

N,N’-(Ethane-1,2-diyl)bis(N-methyldecanamide) is unique due to its long alkyl chains, which impart distinct physicochemical properties compared to its shorter-chain analogs. This uniqueness makes it suitable for specific applications where longer hydrophobic chains are advantageous.

Properties

CAS No.

61797-20-4

Molecular Formula

C24H48N2O2

Molecular Weight

396.6 g/mol

IUPAC Name

N-[2-[decanoyl(methyl)amino]ethyl]-N-methyldecanamide

InChI

InChI=1S/C24H48N2O2/c1-5-7-9-11-13-15-17-19-23(27)25(3)21-22-26(4)24(28)20-18-16-14-12-10-8-6-2/h5-22H2,1-4H3

InChI Key

JUHMTIGXDRFZAG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)N(C)CCN(C)C(=O)CCCCCCCCC

Origin of Product

United States

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